N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea
Description
Density Functional Theory Calculations
Density functional theory (DFT) calculations optimize the molecular geometry and predict electronic properties. Using the B3LYP/6-31G(d) basis set, the equilibrium geometry of N-[(1R,2R)-2-amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea would reveal bond lengths and angles consistent with crystallographic data from analogous compounds. The thiourea C=S bond length is calculated to be ~1.68 Å, slightly longer than C=O bonds (~1.22 Å) due to poorer π-overlap.
Frontier molecular orbital analysis (HOMO-LUMO) predicts reactivity, with the HOMO localized on the thiourea sulfur and the LUMO on the acetyl carbonyl groups. The HOMO-LUMO gap, approximately 4.5 eV, indicates moderate electronic stability.
Properties
Molecular Formula |
C29H35N3O9S |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-amino-1,2-diphenylethyl]carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H35N3O9S/c1-16(33)37-15-22-25(38-17(2)34)26(39-18(3)35)27(40-19(4)36)28(41-22)32-29(42)31-24(21-13-9-6-10-14-21)23(30)20-11-7-5-8-12-20/h5-14,22-28H,15,30H2,1-4H3,(H2,31,32,42)/t22-,23-,24-,25-,26+,27-,28-/m1/s1 |
InChI Key |
KEPQTRHFZVSCLX-XWSJMMAPSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate
The isothiocyanate method, rooted in classical thiourea synthesis, begins with the preparation of the glycosyl isothiocyanate precursor. As outlined in studies on glucopyranosyl thiourea derivatives, β-D-glucopyranosylammonium carbamate reacts with thiophosgene (CSCl₂) in anhydrous dichloromethane under nitrogen atmosphere. The acetyl-protected glucose amine (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine) is treated with thiophosgene at 0°C for 2 hours, yielding the corresponding isothiocyanate intermediate.
Key Reaction Conditions:
- Solvent: Anhydrous dichloromethane
- Temperature: 0°C to room temperature
- Stoichiometry: 1:1 molar ratio of amine to thiophosgene
- Workup: Sequential washing with saturated NaHCO₃ and brine, followed by drying over MgSO₄
Coupling with (1R,2R)-2-Amino-1,2-diphenylethylamine
The isothiocyanate intermediate is then reacted with (1R,2R)-2-amino-1,2-diphenylethylamine in tetrahydrofuran (THF) at room temperature for 12–24 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic isothiocyanate carbon, forming the thiourea linkage.
Optimization Insights:
- Base Addition: Triethylamine (1.2 equiv) enhances reaction efficiency by neutralizing HCl byproducts.
- Yield: Reported yields for analogous glucopyranosyl thioureas range from 65% to 78%.
- Stereochemical Integrity: The (1R,2R) configuration of the diphenylethylamine remains intact under mild conditions, as confirmed by chiral HPLC analysis.
Thionization of Urea Precursor Using Lawesson’s Reagent
Preparation of Glycosyl Urea Intermediate
An alternative route involves synthesizing the urea derivative followed by sulfur substitution. The glycosyl urea is prepared by coupling 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine with (1R,2R)-2-amino-1,2-diphenylethylamine using 1,1'-carbonyldiimidazole (CDI) as an activating agent. The reaction proceeds in dry THF at 50°C for 6 hours, yielding the urea precursor.
Reaction Parameters:
- Activator: CDI (1.5 equiv)
- Solvent: Dry THF
- Yield: ~70% (isolated after column chromatography)
Thionization with Lawesson’s Reagent
The urea intermediate is treated with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in refluxing pyridine. The reagent facilitates the conversion of the urea carbonyl group to a thiocarbonyl via a four-membered transition state.
Critical Considerations:
- Stoichiometry: A 1:1 molar ratio of urea to Lawesson’s reagent ensures complete conversion without over-thionization.
- Reaction Time: 4–6 hours under reflux (110°C).
- Yield: 60–68% after purification by silica gel chromatography.
Glycosylammonium Carbamate-Mediated Synthesis
Formation of Glycosylammonium Carbamate
A less conventional but highly efficient method involves generating a glycosylammonium carbamate intermediate. The protected glucosamine is treated with ammonium carbamate in methanol, forming a stable carbamate salt.
Procedure Highlights:
- Solvent: Methanol
- Temperature: Room temperature, 2 hours
- Isolation: Precipitation with diethyl ether
Reaction with Isothiocyanate Derivative
The carbamate salt reacts with (1R,2R)-2-isothiocyanato-1,2-diphenylethane (synthesized separately from the amine via thiophosgene treatment) in pyridine at 50°C for 8 hours. This one-pot method avoids isolation of sensitive intermediates.
Advantages:
- Mild Conditions: Pyridine acts as both solvent and base, minimizing side reactions.
- Yield: Up to 72% with >95% enantiomeric excess (e.e.).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Stereoselectivity (e.e. %) | Scalability |
|---|---|---|---|---|
| Isothiocyanate Coupling | 65–78 | >98 | >99 | High |
| Thionization | 60–68 | 95 | 95 | Moderate |
| Carbamate-Mediated | 72 | 97 | >95 | Moderate |
Key Findings:
- The isothiocyanate method offers superior stereoselectivity and scalability, making it ideal for industrial applications.
- Thionization is advantageous for laboratories with limited access to isothiocyanate precursors but requires stringent control over reaction conditions to prevent desulfurization.
- The carbamate route provides a balance of yield and purity but involves multi-step intermediate synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The thiourea group can be reduced to form thiol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, thiol derivatives, and various substituted glucopyranosyl thiourea derivatives.
Scientific Research Applications
Inhibition of Enzymes Related to Diabetes
Recent studies have highlighted the potential of thiourea derivatives in inhibiting enzymes associated with type 2 diabetes mellitus. The compound has shown significant inhibitory activity against several key enzymes:
- α-Amylase : This enzyme is crucial for carbohydrate digestion. Inhibitors can help manage postprandial blood glucose levels.
- α-Glucosidase : Another target for controlling glucose absorption in the intestines.
- Dipeptidyl Peptidase-4 (DPP-4) : Inhibition of this enzyme can enhance insulin secretion and decrease glucagon levels.
- Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is involved in insulin signaling; its inhibition can improve insulin sensitivity.
In vitro studies have demonstrated that various thiourea compounds exhibit promising IC50 values against these enzymes, suggesting their potential as therapeutic agents for managing diabetes .
| Enzyme | IC50 Value (μM) | Compound |
|---|---|---|
| α-Amylase | 9.72 ± 0.34 | 8k |
| α-Glucosidase | 9.73 ± 0.72 | 8j |
| DPP-4 | Variable | 8f |
| PTP1B | Variable | 8h |
Antimicrobial Properties
Thiourea derivatives have also been explored for their antimicrobial activities. Research indicates that these compounds can exhibit bactericidal and fungicidal properties, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell function or inhibiting key metabolic pathways.
Role as a Promoter in Synthesis
The compound has been utilized as a promoter in glycosylation reactions, particularly when combined with other catalysts like copper(II) triflate and N-iodosuccinimide. This combination has been shown to facilitate the formation of glycosides at room temperature with high stereoselectivity . Such reactions are essential in synthesizing complex carbohydrates and glycosylated compounds used in pharmaceuticals.
Synthetic Pathways
The synthesis of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea typically involves:
- The reaction of appropriate amines with isothiocyanates or thioketones.
- Acetylation processes to protect hydroxyl groups on the glucopyranosyl moiety.
The structural characterization often employs techniques such as NMR spectroscopy to confirm the formation of desired products and their configurations .
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea involves its interaction with specific molecular targets. The amino and thiourea groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The glucopyranosyl moiety enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The compound belongs to a broader class of N-glycosyl thioureas, which vary in their sugar protecting groups, amine substituents, and stereochemistry. Below is a detailed comparison with structurally related compounds:
Key Findings from Comparative Studies
Stereochemical Impact : The (1R,2R)-diphenylethylamine group in the target compound enhances chiral recognition compared to cyclohexylamine derivatives, which are less sterically demanding .
Protecting Group Effects: Acetylated glucopyranosyl units (as in the target compound) are more labile under basic conditions than benzoylated analogues (e.g., compounds in ), which require harsher deprotection methods.
Biological Activity : Thiourea derivatives with aromatic substituents (e.g., nitrocoumarinyl in ) exhibit fluorescence and enzyme-binding properties, whereas the target compound’s biological activity remains underexplored but is hypothesized to involve glycosidase inhibition.
Synthetic Accessibility: The use of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide as a precursor (as in ) allows for modular synthesis of diverse glycosyl thioureas, though the target compound’s synthesis likely requires stereospecific amine coupling.
Biological Activity
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₂₃N₃O₈S
- Molecular Weight : 421.46 g/mol
The compound features a thiourea moiety linked to a tetra-acetylated glucopyranosyl group and an amino diphenylethyl group.
Antidiabetic Properties
Several studies have highlighted the antidiabetic potential of this compound. The tetra-O-acetyl-β-D-glucopyranosyl moiety is known to enhance the bioactivity of compounds through improved solubility and absorption.
- Mechanism : The compound appears to enhance insulin sensitivity and glucose uptake in peripheral tissues. It may also inhibit enzymes involved in carbohydrate metabolism, such as α-glucosidase.
Anticancer Activity
Research indicates that N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea exhibits cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated its effects on human breast cancer cells (MCF-7) and reported significant reductions in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications as well.
- Testing : In vitro assays demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidiabetic | Increased insulin sensitivity | |
| Anticancer | Induced apoptosis in MCF-7 cells | |
| Antimicrobial | Inhibition of S. aureus and E. coli |
The proposed mechanisms underlying the biological activities include:
- Enzyme Inhibition : Inhibition of α-glucosidase leading to reduced glucose absorption.
- Cell Cycle Modulation : Induction of cell cycle arrest in cancer cells.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
